2-Methylpropanimidamide

Vue d'ensemble

Description

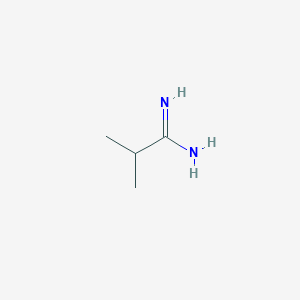

2-Methylpropanimidamide, also known as isobutanamidine, is a chemical compound with the molecular formula C₄H₁₁N₂. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is often found in its hydrochloride form, which enhances its stability and solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylpropanimidamide hydrochloride can be synthesized through a reaction involving ammonia and ethanol. The general procedure involves the addition of dry hydrogen chloride to an ice-cooled solution of nitrile and ethanol. This mixture is stirred at room temperature for two days. Subsequently, a solution of ammonia in absolute ethanol is added, and the reaction mixture is stirred for several hours. The precipitated ammonium chloride is filtered off, and the clear solution is stored in a closed flask .

Industrial Production Methods

In industrial settings, the production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The final product is typically purified through recrystallization and dried under vacuum conditions to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Applications De Recherche Scientifique

In biochemistry, AAPH serves as a significant tool for studying oxidative stress and antioxidant capacity. Its ability to generate free radicals makes it a model compound for investigating the effects of oxidative damage on biological systems.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various compounds using AAPH-induced oxidative stress in cellular models. The results indicated that certain antioxidants could effectively mitigate oxidative damage caused by AAPH-generated radicals.

| Study | Findings |

|---|---|

| Antioxidant Capacity | Compounds like flavonoids showed significant protective effects against AAPH-induced oxidative stress. |

Analytical Chemistry

AAPH is also employed in analytical chemistry for detecting and quantifying reactive oxygen species (ROS). Techniques such as electron paramagnetic resonance (EPR) spectroscopy utilize AAPH to generate radicals that can be measured.

Case Study: EPR Spectroscopy

In an investigation utilizing EPR spectroscopy, researchers generated alkylperoxyl radicals from AAPH to study their reactivity with various substrates. The findings highlighted the sensitivity and specificity of EPR methods in detecting radical species.

| Technique | Application |

|---|---|

| EPR Spectroscopy | Used to measure radical generation rates from AAPH in various biological systems. |

Supramolecular Chemistry

Recent research has explored the interactions between AAPH and supramolecular hosts such as cucurbiturils. These studies focus on how encapsulation can modulate radical yields and enhance detection methods.

Case Study: Cucurbituril Complexation

A study demonstrated that AAPH forms stable inclusion complexes with cucurbiturils, affecting radical generation rates and providing insights into controlled release mechanisms.

| Research Focus | Outcomes |

|---|---|

| Radical Modulation | Encapsulation of AAPH within cucurbiturils resulted in altered radical yields compared to free AAPH. |

Mécanisme D'action

The mechanism of action of 2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, generating free radicals that participate in various chemical reactions. These radicals can initiate polymerization processes or modify other molecules through radical-mediated mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Azobis(2-methylpropionamidine) dihydrochloride: This compound is similar in structure and function, often used as a radical initiator in polymerization reactions.

Isobutyric acid hydrazide: Another related compound with similar chemical properties and applications.

Uniqueness

2-Methylpropanimidamide stands out due to its specific reactivity and stability in various chemical environments. Its ability to form stable hydrochloride salts enhances its solubility and usability in aqueous solutions, making it a versatile reagent in both research and industrial applications .

Activité Biologique

2-Methylpropanimidamide, also known as N'-amino-2-methylpropanimidamide hydrochloride, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, enzyme inhibition, and antioxidant capabilities, supported by relevant studies and data.

- Molecular Formula : C₄H₁₁ClN₂

- Molecular Weight : 122.6 g/mol

- Synonyms : Isobutyramidine hydrochloride, isobutanamidine hydrochloride

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit effectiveness against various bacterial strains. For instance, studies indicate that certain modifications enhance its antibacterial properties, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has demonstrated potential in anticancer research. In vitro studies suggest that it can inhibit the growth of cancer cell lines. The mechanism appears to involve the compound's ability to interfere with cellular signaling pathways critical for tumor growth and survival.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, which is crucial for its therapeutic applications. Its structural features allow it to interact effectively with biological targets. For example, it has been noted for its inhibitory effects on proteases, which are involved in various physiological processes and disease mechanisms.

Antioxidant Activity

Antioxidant properties have been assessed using various assays:

- DPPH Assay : Measures the scavenging activity against the DPPH radical. A decrease in absorbance at 519 nm indicates antioxidant activity.

- ORAC Assay : Utilizes fluorescein dye to measure the ability of antioxidants to scavenge peroxyl radicals generated in situ. The results are reported as Trolox equivalents.

These assays confirm that this compound exhibits significant antioxidant activity, contributing to its potential health benefits and therapeutic applications .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-methylpropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAJNMAAXXIADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.